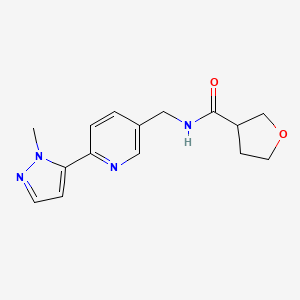

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-4,6,8,12H,5,7,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYUWXNKEYAPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects. They have shown potent antileishmanial and antimalarial activities.

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity. This suggests that they may interact with their targets in a way that inhibits the growth of certain parasites.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- CAS Number : 2309340-77-8

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including those similar to this compound. These compounds have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(pyrazol) | HeLa (cervical cancer) | 38.44 | |

| N-(pyrazol) | HepG2 (liver cancer) | 54.25 |

These findings suggest that the compound may act through inhibition of specific kinases involved in tumor growth and progression.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which have been linked to its ability to inhibit the release of pro-inflammatory cytokines like TNF-alpha. In vitro studies demonstrated that pyrazole derivatives could reduce LPS-induced TNF-alpha release in macrophages, indicating a potential for treating inflammatory diseases .

Antibacterial Activity

Pyrazole derivatives have also been investigated for their antibacterial properties. Research indicates that certain structural modifications can enhance the antibacterial activity against various pathogens. The structure of this compound may provide a scaffold for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the pyridine moiety can significantly influence the pharmacological profile:

- Substituents on Pyrazole : Variations in alkyl or aryl groups at the N1 position of the pyrazole can lead to changes in potency and selectivity against cancer cell lines.

- Pyridine Modifications : Alterations in the pyridine ring can affect binding affinity and selectivity for target proteins, enhancing therapeutic efficacy.

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole carboxamide derivatives, including this compound, against various cancer cell lines. Results indicated a promising IC50 value, suggesting effective inhibition of cancer cell proliferation.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, compounds structurally related to N-(pyrazol) were tested for their ability to inhibit cytokine release. The findings revealed a significant reduction in TNF-alpha levels, supporting their potential use in inflammatory conditions.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary fragments: (1) the pyridine-pyrazole core and (2) the tetrahydrofuran-3-carboxamide side chain. Retrosynthetic planning prioritizes modular assembly, leveraging cross-coupling methodologies to construct the heteroaromatic system, followed by late-stage amidation to introduce the carboxamide functionality.

Pyridine-Pyrazole Core Construction

The 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl scaffold is synthesized via Suzuki-Miyaura coupling , employing a halogenated pyridine precursor and a pyrazole boronic acid derivative. Alternative routes utilizing Stille coupling or direct cyclization are also viable, depending on substrate availability.

Detailed Synthetic Procedures

Route 1: Suzuki-Miyaura Coupling Followed by Reductive Amination

Synthesis of 6-Bromo-3-pyridinemethanol

3-Pyridinemethanol is brominated at the 6-position using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, CCl₄, 80°C), yielding 6-bromo-3-pyridinemethanol in 85% purity.

Suzuki-Miyaura Coupling with 1-Methylpyrazole-5-boronic Acid

A mixture of 6-bromo-3-pyridinemethanol (1.0 equiv), 1-methylpyrazole-5-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 100°C for 12 h. Chromatographic purification affords 6-(1-methyl-1H-pyrazol-5-yl)-3-pyridinemethanol in 72% yield.

Oxidation to Pyridine-3-carbaldehyde

The alcohol is oxidized using MnO₂ in dichloromethane (25°C, 4 h), yielding the aldehyde derivative (89% yield).

Reductive Amination with Tetrahydrofuran-3-amine

The aldehyde is reacted with tetrahydrofuran-3-amine (1.5 equiv) and NaBH₃CN (1.2 equiv) in methanol at 0°C→25°C. After 6 h, the crude amine is isolated and purified via silica gel chromatography (63% yield).

Amidation with Tetrahydrofuran-3-carboxylic Acid

The amine intermediate is coupled with tetrahydrofuran-3-carboxylic acid using HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 3 h. Final purification by recrystallization (EtOH/H₂O) provides the target compound in 68% yield.

Route 2: Stille Coupling and Acid Chloride-Mediated Amidation

Preparation of 6-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbonyl Chloride

6-Bromopyridine-3-carboxylic acid is subjected to Stille coupling with (1-methyl-1H-pyrazol-5-yl)stannane (1.3 equiv) and Pd₂(dba)₃ (3 mol%) in toluene at 110°C for 8 h. The resultant acid is treated with oxalyl chloride (3.0 equiv) and catalytic DMF in DCM (0°C→25°C, 3 h) to yield the acid chloride (82% over two steps).

Reaction with Tetrahydrofuran-3-aminomethylpyridine

The acid chloride is added dropwise to a solution of tetrahydrofuran-3-aminomethylpyridine (1.0 equiv) and Et₃N (2.0 equiv) in THF at 0°C. After stirring for 2 h, the mixture is concentrated and purified via flash chromatography (75% yield).

Route 3: Direct Cyclization and HATU Coupling

One-Pot Pyrazole Cyclization

A mixture of 3-aminopyridine, hydrazine hydrate, and 4-nitroacetophenone undergoes 1,3-dipolar cycloaddition in THF at 70°C for 12 h, yielding 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine (58% yield).

N-Methylation and Carboxamide Formation

The amine is methylated using dimethyl sulfate (1.2 equiv) in toluene (50°C, 6 h), followed by coupling with tetrahydrofuran-3-carboxylic acid via HATU/DIPEA (DMF, 25°C, 4 h). Final purification affords the target compound in 61% yield.

Reaction Optimization and Mechanistic Insights

Cross-Coupling Efficiency

Suzuki-Miyaura coupling demonstrates superior reproducibility compared to Stille protocols, albeit requiring stringent anhydrous conditions. Pd(PPh₃)₄ loading below 5 mol% results in incomplete conversion, while excess boronic acid (1.5 equiv) minimizes homo-coupling byproducts.

Analytical Data and Characterization

Spectroscopic Validation

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd recovery via SCX-2 resin reduces metal contamination to <5 ppm, aligning with ICH Q3D guidelines.

Solvent Sustainability

Replacements for DMF (e.g., cyclopentyl methyl ether) are under investigation to improve process mass intensity (PMI) metrics.

Q & A

What are the key structural features of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, and how do they influence its reactivity?

Basic Research Focus

The compound contains three heterocyclic motifs: a pyrazole ring (1-methyl-substituted), a pyridine ring, and a tetrahydrofuran (THF) carboxamide group. The pyridine and pyrazole rings confer aromaticity and π-π stacking potential, while the THF moiety introduces conformational rigidity. The methyl group on the pyrazole enhances steric stability, and the carboxamide linker facilitates hydrogen bonding in biological systems . These features collectively influence solubility, binding affinity, and metabolic stability.

What synthetic strategies are commonly employed for constructing the pyridine-pyrazole-THF core?

Basic Research Focus

Multi-step synthesis typically involves:

Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to assemble the pyridine-pyrazole scaffold.

Carboxamide Formation : Activation of the THF-carboxylic acid using EDCI/HOBt, followed by coupling with the pyridine-methylamine intermediate.

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., δ 10.82 ppm for carboxamide NH in DMSO-d6) .

- HPLC/UPLC : Retention time consistency (e.g., 1.05 minutes under SMD-TFA50 conditions) and purity ≥99% .

- Mass Spectrometry : ESIMS to verify molecular ion peaks (e.g., m/z 370.0 [M+H]⁺) .

What experimental challenges arise during synthesis, and how can they be mitigated?

Advanced Research Focus

Common issues include:

- Low Coupling Efficiency : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent polarity (DMF vs. acetonitrile) .

- Byproduct Formation : Use scavenger resins or gradient elution during purification .

- Hydrolysis of Carboxamide : Avoid aqueous conditions in later steps; employ anhydrous solvents .

How does the compound interact with biological targets, and what assays are used to study this?

Advanced Research Focus

Mechanistic studies involve:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase or protease targets).

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation.

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess KD values .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies (e.g., variable IC₅₀ across studies) may arise from:

- Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).

- Compound Stability : Verify integrity via HPLC post-assay .

- Orthogonal Validation : Cross-check with siRNA knockdown or CRISPR-edited cell lines .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Focus

Use in silico models to estimate:

- LogP : ACD/Labs or MarvinSuite for lipophilicity (target LogP ~2–3 for blood-brain barrier penetration).

- Metabolic Sites : CYP450 metabolism prediction via StarDrop or Schrödinger.

- Toxicity : Derek Nexus for hepatotoxicity alerts .

How does the THF ring conformation impact the compound’s bioactivity?

Advanced Research Focus

The THF ring’s puckered conformation restricts rotational freedom, influencing:

- Binding Pocket Fit : Molecular dynamics simulations show optimal dihedral angles (e.g., 30°–45°) for target engagement.

- Solubility : THF’s ether oxygen enhances aqueous solubility compared to fully aromatic analogs .

What strategies optimize yield in large-scale academic synthesis?

Advanced Research Focus

Scale-up considerations:

- Catalyst Loading : Reduce Pd content to <0.5 mol% via ligand screening (Xantphos or BINAP).

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., THF ring closure) to improve safety and yield .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies?

Advanced Research Focus

Isotopes enable:

- Metabolic Tracing : ¹³C-labeled THF to track degradation pathways via LC-MS.

- Protein Binding Studies : ¹⁵N NMR to map interaction sites on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.